

Application Notes: Analysis of Propisochlor Residues in Rice Paddies

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Compound of Interest

Compound Name: *Propisochlor*

Cat. No.: *B166880*

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Introduction

Propisochlor is a pre-emergent acetanilide herbicide used to control annual grasses and some broad-leaved weeds in various crops, including rice. Its application in rice paddies necessitates reliable and sensitive analytical methods to monitor its residue levels in environmental matrices such as soil, water, and the rice plants themselves. This ensures food safety, environmental protection, and compliance with regulatory limits. These application notes provide a comprehensive overview of the methodologies for the determination of **propisochlor** residues, tailored for researchers, scientists, and professionals in drug development and environmental monitoring.

Analytical Principle

The analysis of **propisochlor** residues in rice paddy samples typically involves a multi-step process: sample collection, preparation, extraction, cleanup, and instrumental analysis. A widely adopted and effective method for extraction and cleanup is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.^{[1][2]} This method utilizes a single-step buffered acetonitrile extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove interfering matrix components.^[3] Final determination is commonly performed using advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), which offer high selectivity and sensitivity.^{[1][2][4]}

Data Presentation

The following tables summarize the quantitative data from various studies on **propisochlor** residue analysis, providing key performance metrics of the analytical methods.

Table 1: Method Detection and Quantification Limits

Matrix	Analytical Method	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Reference
Soil	UPLC-MS/MS	0.12 µg/kg	0.4 µg/kg	[1][2]
Water	UPLC-MS/MS	0.03 µg/kg	0.1 µg/kg	[1][2]
Rice Stalks	UPLC-MS/MS	0.05 µg/kg	0.2 µg/kg	[1][2]
Rice Hull	UPLC-MS/MS	0.04 µg/kg	0.15 µg/kg	[1][2]
Husked Rice	HPLC-MS/MS & GC-MS	-	0.01 - 0.1 mg/kg	[4]
Rice Plant	GC-µECD	0.2 µg/kg	1 µg/kg	[2]

Table 2: Recovery and Precision of **Propisochlor** Analysis

Matrix	Fortification Levels (mg/kg)	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Analytical Method	Reference
Soil, Water, Rice	0.005, 0.01, 0.05	73.7 - 94.9	Intra-day: 1.1 - 13.9, Inter-day: 3.3 - 12.7	UPLC-MS/MS	[1][2]
Soil, Rice Hull, Husked Rice	Three levels	78.9 - 108	< 15	HPLC-MS/MS & GC-MS	[4]
Water, Rice, Soil	Three levels	82.54 - 99.9	1.51 - 4.86	UPLC-MS/MS	[2]
Soil, Water, Rice Plant	Three levels	81 - 109	1.3 - 13.1	GC- μ ECD	[2]

Table 3: Dissipation and Half-life of **Propisochlor** in Paddy Fields

Matrix	Location	Half-life (t $_{1/2}$, days)	Reference
Rice Stalks	Hunan, China	1.7	[1][2]
Anhui, China	5.7	[1][2]	
Guangxi, China	4.8	[1][2]	
Water	Hunan, China	1.5	[1][2]
Anhui, China	1.0	[1][2]	
Guangxi, China	1.0	[1][2]	
Soil	Hunan, China	2.3	[1][2]
Anhui, China	1.9	[1][2]	
Guangxi, China	3.1	[1][2]	

Experimental Protocols

The following are detailed protocols for the analysis of **propisochlor** residues in various rice paddy matrices.

Protocol 1: Sample Collection and Preparation

- **Soil Sampling:** Collect composite soil samples from the top 0-20 cm layer of the paddy field. Air-dry the samples in the shade, remove any stones and plant debris, and pass them through a 2 mm sieve. Store at -20°C until analysis.
- **Water Sampling:** Collect water samples from the paddy field in amber glass bottles. To prevent microbial degradation, add a preservative such as sodium azide. Store at 4°C and analyze as soon as possible.
- **Rice Plant Sampling:** Collect whole rice plants at different time intervals after herbicide application and at harvest. Separate the plants into stalks, leaves, and grain (including hull and husked rice). Chop the vegetative parts into small pieces. Grind the grain into a fine powder. Store all plant samples at -20°C.

Protocol 2: QuEChERS-based Extraction and Cleanup

This protocol is adapted from the QuEChERS method for its efficiency and effectiveness.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Extraction:**
 - Weigh 5 g of the homogenized sample (soil or rice matrix) into a 50 mL centrifuge tube.
 - For water samples, take a 10 mL aliquot.
 - Add 10 mL of acetonitrile.
 - For soil and plant matrices, add 5 mL of distilled water.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing d-SPE sorbents.
 - A common sorbent combination is 900 mg anhydrous MgSO_4 and 150 mg of Primary Secondary Amine (PSA). PSA is effective for removing fatty acids, organic acids, and sugars.^{[1][2]}
 - Vortex for 30 seconds.
 - Centrifuge at 4000 rpm for 5 minutes.
- Final Preparation:
 - Take a 1 mL aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
 - Filter the reconstituted solution through a 0.22 μm syringe filter into an autosampler vial.

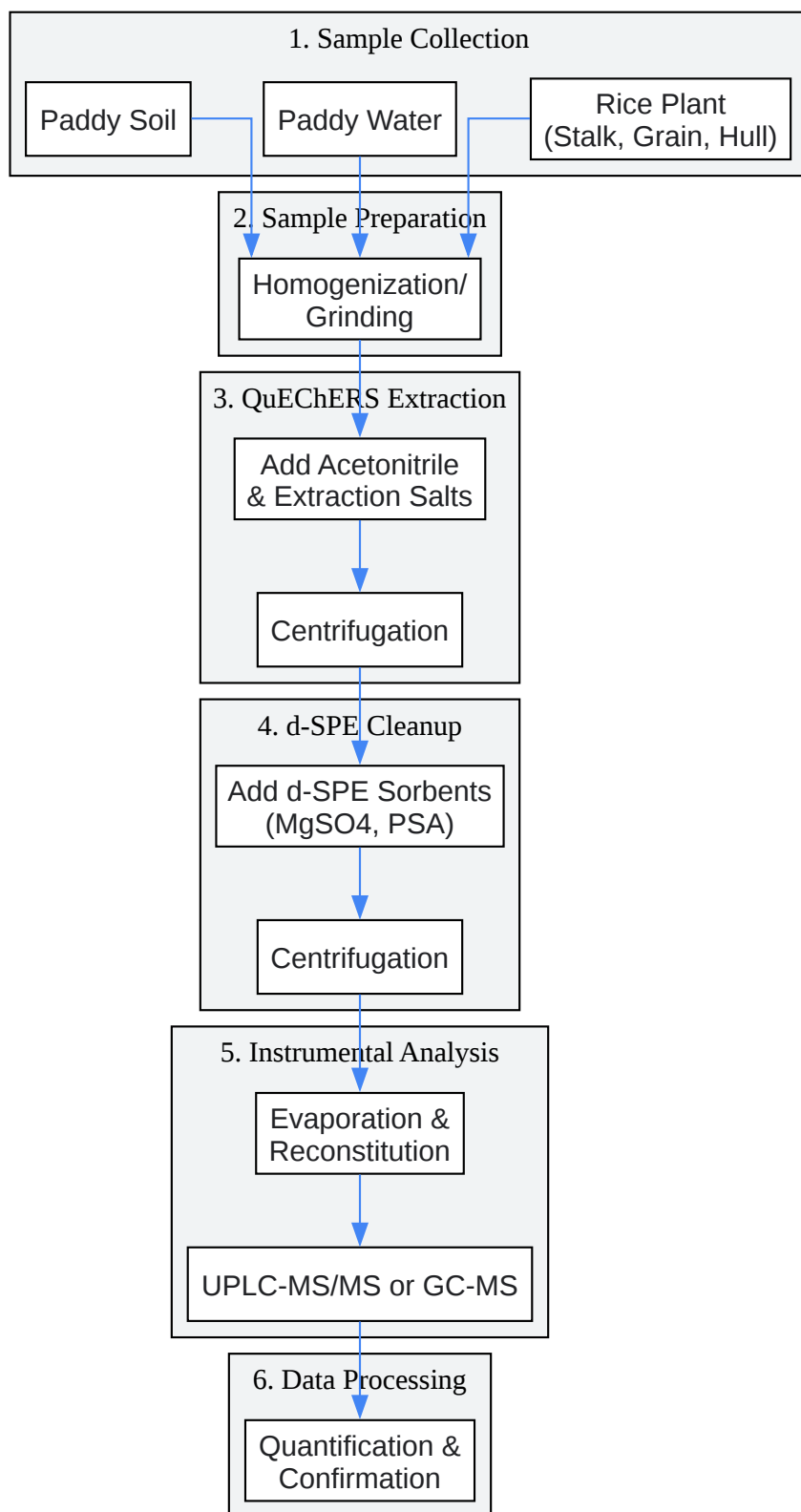
Protocol 3: Instrumental Analysis by UPLC-MS/MS

- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 μm particle size).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL .

- Column Temperature: 40°C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Scan Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for **propisochlor** for quantification and confirmation.
 - Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum sensitivity.

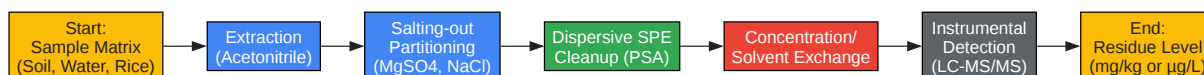
Visualizations

Workflow for **Propisochlor** Residue Analysis in Rice Paddies



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Caption: Workflow of **propisochlor** residue analysis.

Signaling Pathway for **Propisochlor** Analysis Logic

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Caption: Logical steps in the analytical protocol.

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References

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